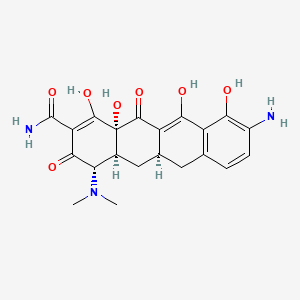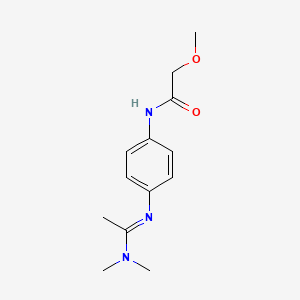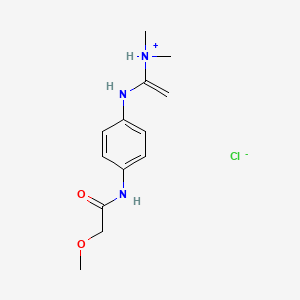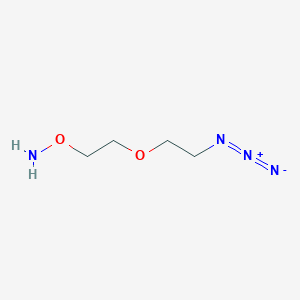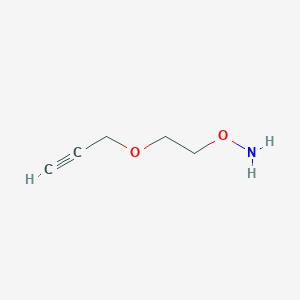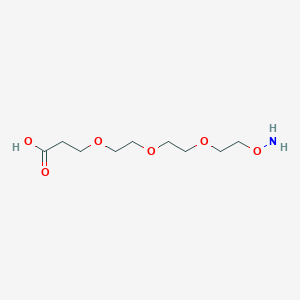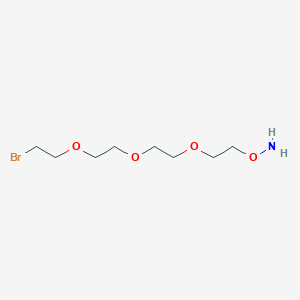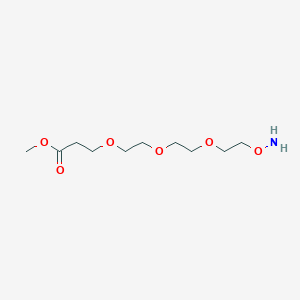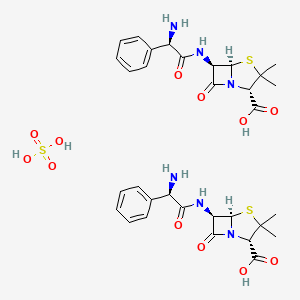
Ampicillin hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ampicillin hemisulfate is the hemisulfate salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections. This includes respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis. It may also be used to prevent group B streptococcal infection in newborns. It is used by mouth, by injection into a muscle, or intravenously. It is not useful for the treatment of viral infections.
Applications De Recherche Scientifique
Germ Cell Toxicity Studies : A study found that the combination of ampicillin and sulphasalazine has a reversible antifertility effect in male rats. This suggests potential applications in fertility research or contraceptive development (Gupta, Maheshwari, & Kumar, 2013).
Environmental Impact : Research on the degradation of ampicillin in wastewater explored the effectiveness of various electrochemical advanced oxidation processes (EAOPs) in removing this antibiotic and its antimicrobial activity from treated water, highlighting its environmental significance (Vidal et al., 2019).
Impact on Algal Strains : A study investigated the influence of ampicillin on the algae Chlorella sorokiniana, finding that it enhanced certain fatty acids and chlorophyll contents while inhibiting growth and carotenoid production. This has implications for algal culture and bioprocessing (Wang & Sheng, 2021).
Biotransformation in Wastewater Treatment : Ampicillin was studied for its biotransformation by a nitrifying consortium in wastewater treatment. This research is crucial for understanding how wastewater treatment processes can be optimized to handle antibiotic contamination (Ramírez Muñoz, Cuervo López, & Texier, 2020).
Vibrational Spectra and Molecular Interactions : A study focused on the molecular properties of ampicillin using dimeric and tetrameric models, contributing to a deeper understanding of its chemical reactivity and bonding characteristics, which is vital for pharmaceutical formulation (Shukla, Khan, Tandon, & Sinha, 2017).
Analytical Method Development : Research has been conducted on developing and validating new analytical methods for the quality control of ampicillin, which is crucial for ensuring the therapeutic efficacy and safety of this drug (Tótoli & Salgado, 2014).
Degradation Studies : Studies on the degradation of ampicillin under various conditions are essential for understanding its stability and developing effective storage and handling protocols (Naveed, Mateen, & Nazeer, 2014).
Pharmacokinetics and Bioequivalence : Investigations into the pharmacokinetics and bioequivalence of ampicillin formulations are fundamental for optimizing dosing regimens and ensuring equivalent therapeutic outcomes (Wu et al., 2010).
Propriétés
Numéro CAS |
7490-86-0 |
|---|---|
Nom du produit |
Ampicillin hemisulfate |
Formule moléculaire |
C32H40N6O12S3 |
Poids moléculaire |
796.88 |
Nom IUPAC |
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3,3-dimethyl-6-oxo-, (2S-(2alpha,5alpha,6beta(S*)))-, sulfate (2:1) |
InChI |
1S/2C16H19N3O4S.H2O4S/c2*1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);(H2,1,2,3,4)/t2*9-,10-,11+,14-;/m11./s1 |
Clé InChI |
QYETVTFBDRINOR-PHGYPNQBSA-N |
SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](c3ccccc3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](c3ccccc3)N)C(=O)O)C.OS(=O)(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ampicillin hemisulfate, Ampicillin sulfate, Diampicillin sulfate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)
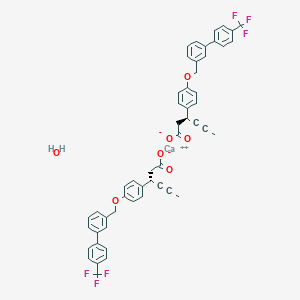
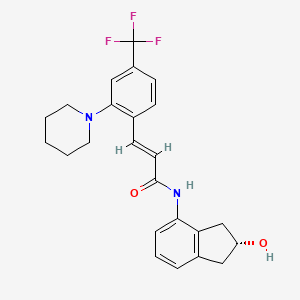
![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)
